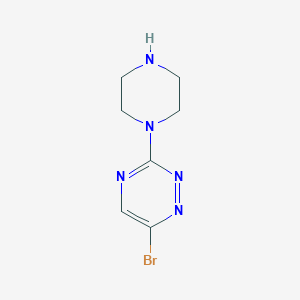
6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine is a heterocyclic compound that contains a bromine atom, a piperazine ring, and a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine typically involves the reaction of 6-bromo-1,2,4-triazine with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The triazine ring can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions. These reactions are usually performed in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. These reactions are typically carried out in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives of the piperazine ring.
Reduction Reactions: Products include dihydro or tetrahydro derivatives of the triazine ring.
Aplicaciones Científicas De Investigación
6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is used in the development of new materials with unique properties such as conductivity or fluorescence.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The molecular targets and pathways involved vary depending on the specific compound and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3-chloro-1,2,4-triazine: Similar structure but with a chlorine atom instead of a piperazine ring.
3-(Piperazin-1-yl)-1,2,4-triazine: Similar structure but without the bromine atom.
6-Bromo-3-(methylsulfonyl)-1,2,4-triazine: Similar structure but with a methylsulfonyl group instead of a piperazine ring.
Uniqueness
6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine is unique due to the presence of both a bromine atom and a piperazine ring, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H10BrN5 |
|---|---|
Peso molecular |
244.09 g/mol |
Nombre IUPAC |
6-bromo-3-piperazin-1-yl-1,2,4-triazine |
InChI |
InChI=1S/C7H10BrN5/c8-6-5-10-7(12-11-6)13-3-1-9-2-4-13/h5,9H,1-4H2 |
Clave InChI |
BTENNFVJEGHLQI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC=C(N=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


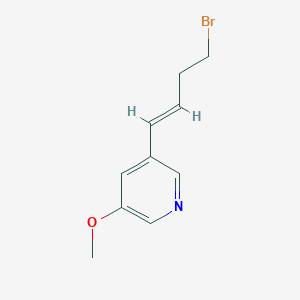
![1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL](/img/structure/B13199547.png)
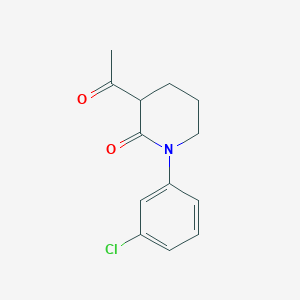

![2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199559.png)

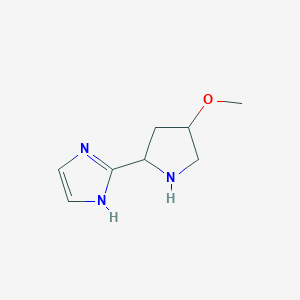
![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid](/img/structure/B13199575.png)
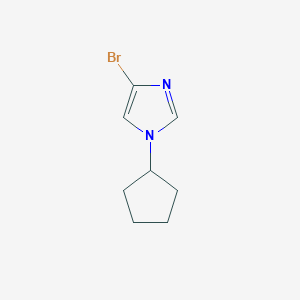

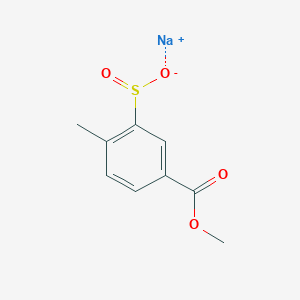

![1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13199610.png)
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid](/img/structure/B13199623.png)
